
Azepan-1-yl-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(6-methylpyridin-2-yl)methanone, also known as AM-694, is a synthetic cannabinoid that has been used in scientific research to understand the biochemical and physiological effects of cannabinoids on the human body. The compound was first synthesized in 2008 and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
Azepan-1-yl-(6-methylpyridin-2-yl)methanone acts as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are located throughout the body and play a key role in regulating the endocannabinoid system. By binding to these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective properties. It has also been shown to modulate appetite and food intake, making it a potential therapeutic target for conditions such as obesity and eating disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azepan-1-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, like other synthetic cannabinoids, this compound can be difficult to work with due to its unpredictable pharmacokinetics and potential for off-target effects.
Direcciones Futuras
Future research on Azepan-1-yl-(6-methylpyridin-2-yl)methanone could focus on its potential therapeutic applications for conditions such as chronic pain, inflammation, and neurodegenerative diseases. Additionally, further studies could explore the pharmacokinetics and safety profile of this compound, as well as its interactions with other drugs and medications.
Métodos De Síntesis
Azepan-1-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 6-methylpyridin-2-amine with 1-bromohexane to produce 6-methylpyridin-2-ylhexan-1-amine. This intermediate is then reacted with 4-chlorobutyryl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(6-methylpyridin-2-yl)methanone has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling pathway that plays a role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function.
Propiedades
IUPAC Name |
azepan-1-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-7-6-8-12(14-11)13(16)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOFWHQSMHXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
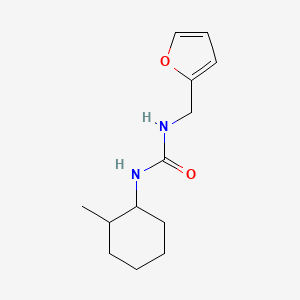

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
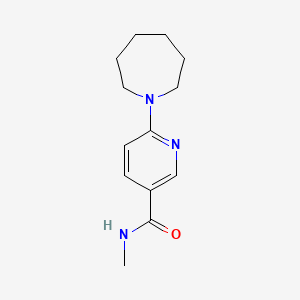
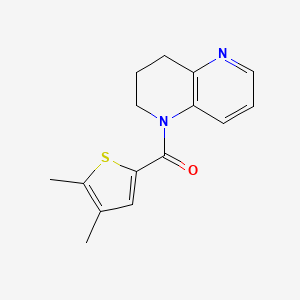
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
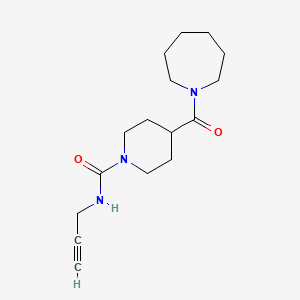
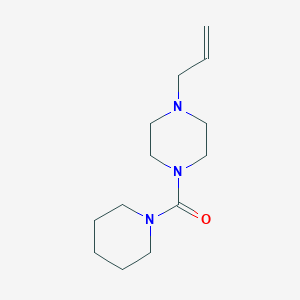
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

